molecular formula C13H6Br3IN2O3 B12474873 3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide

3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide

Cat. No.: B12474873
M. Wt: 604.81 g/mol
InChI Key: NTSZQQBJILWYLL-UHFFFAOYSA-N
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Description

3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of halogenated compounds.

Scientific Research Applications

3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro and halogen groups could play a role in binding to the active site of the target molecule, while the amide group could facilitate interactions with other parts of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide is unique due to the combination of multiple halogen atoms and functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H6Br3IN2O3

Molecular Weight

604.81 g/mol

IUPAC Name

3-iodo-5-nitro-N-(2,4,6-tribromophenyl)benzamide

InChI

InChI=1S/C13H6Br3IN2O3/c14-7-3-10(15)12(11(16)4-7)18-13(20)6-1-8(17)5-9(2-6)19(21)22/h1-5H,(H,18,20)

InChI Key

NTSZQQBJILWYLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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